molecular formula C21H16ClN3OS B4266979 6-chloro-2-(5-methyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

6-chloro-2-(5-methyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B4266979
M. Wt: 393.9 g/mol
InChI Key: FBIBHSOHGUQHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(5-methyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-methyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound may work by inhibiting specific enzymes or proteins that are involved in cell growth, inflammation, and immune system modulation.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-2-(5-methyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and bacteria. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

6-chloro-2-(5-methyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, this compound has been shown to have specific effects on certain cell types and bacteria, making it a useful tool for studying these systems. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its effects on other cell types and bacteria are not well characterized.

Future Directions

There are several future directions for research on 6-chloro-2-(5-methyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. One future direction is to further investigate the mechanism of action of this compound and to identify specific enzymes or proteins that it targets. Another future direction is to study the effects of this compound on other cell types and bacteria. Additionally, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for cancer, inflammation, or immune system disorders. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.

Scientific Research Applications

6-chloro-2-(5-methyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has potential applications in scientific research. This compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of certain bacteria. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-13-5-8-20(27-13)19-11-17(16-10-14(22)6-7-18(16)25-19)21(26)24-12-15-4-2-3-9-23-15/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIBHSOHGUQHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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